molecular formula C17H22N2O3 B2923808 Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2178773-75-4

Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No. B2923808
CAS RN: 2178773-75-4
M. Wt: 302.374
InChI Key: AORFQZMYPCVNRS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone, commonly known as BDZM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BDZM is a member of the benzodioxole family of compounds and is known to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

  • Nonconcerted Cycloaddition for Heterocycle Synthesis : The reactions involving acylketenes and 2H-azirines, including derivatives of Benzo[d][1,3]dioxol-5-yl compounds, lead to the formation of N-bridgehead heterocycles. This pathway is significant for synthesizing oxazepine derivatives, highlighting the compound's role in creating complex heterocyclic structures with potential biological relevance (Khlebnikov et al., 2011).

  • Synthesis of Benzodiazepines : The compound is involved in the synthesis pathways leading to 1H- and 3H-1,4-benzodiazepines, showcasing its utility in generating structurally diverse benzodiazepine derivatives. These pathways are crucial for exploring new therapeutic agents within the benzodiazepine class (Sashida et al., 1987).

  • Methanol Trapping and Diradical Reactivity : Studies demonstrate the compound's involvement in photochemical processes, where methanol trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl is achieved. This process underscores the compound's role in understanding and utilizing diradical intermediates in organic synthesis (Abe et al., 1998).

  • Condensation Reactions for Diazepine Derivatives : A novel condensation reaction method has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method utilizes aromatic diamines, Meldrum's acid, and an isocyanide, highlighting a new route for creating benzodiazepine derivatives with broad biological activities (Shaabani et al., 2009).

properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-17(13-5-6-15-16(11-13)22-12-21-15)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,11,14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFQZMYPCVNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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